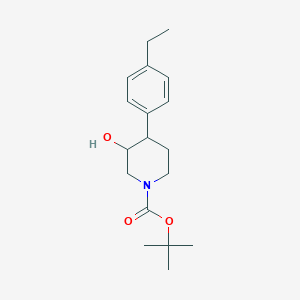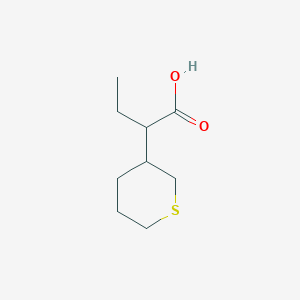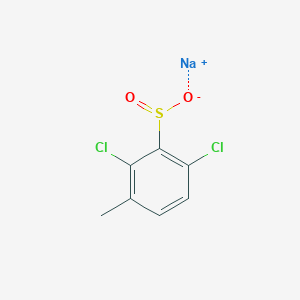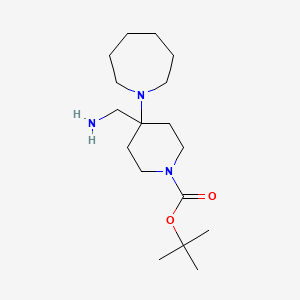
2-(3-Chloropropyl)-1-ethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a chloropropyl group and an ethyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethyl-1H-imidazole with 1-chloro-3-chloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents like ether or THF under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-1-ethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloropropyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. In coordination chemistry, the imidazole ring can act as a ligand, coordinating with metal ions to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloropropyl)-1H-imidazole: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain applications.
2-(3-Bromopropyl)-1-ethyl-1H-imidazole:
2-(3-Chloropropyl)-1-methyl-1H-imidazole: The methyl group instead of the ethyl group can affect the compound’s solubility and reactivity.
Uniqueness
2-(3-Chloropropyl)-1-ethyl-1H-imidazole is unique due to the presence of both the chloropropyl and ethyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and enhances its potential in biological and industrial contexts.
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1-ethylimidazole |
InChI |
InChI=1S/C8H13ClN2/c1-2-11-7-6-10-8(11)4-3-5-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
BJZDRVHTGGWBPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)





![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)

![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)


![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
